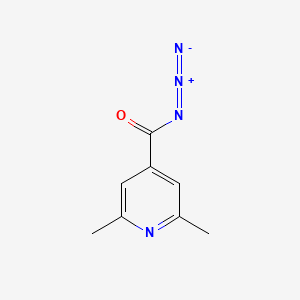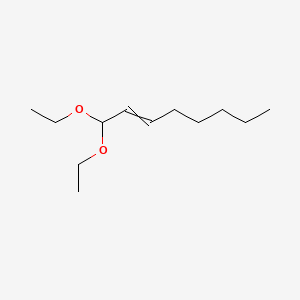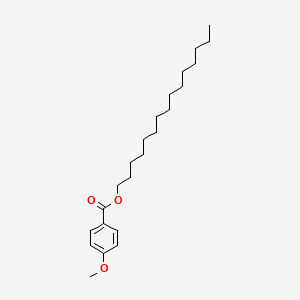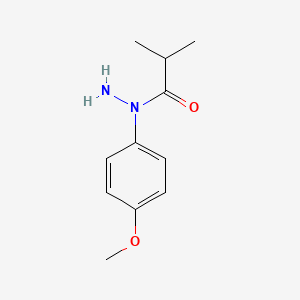
(+)-Indacrinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Indacrinone is a chiral diuretic compound that has been studied for its potential therapeutic applications. It is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This compound has been of interest in the treatment of conditions such as hypertension and edema.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Indacrinone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Chiral resolution: The racemic mixture of Indacrinone is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(+)-Indacrinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(+)-Indacrinone has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research has explored its effects on ion transport and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating hypertension, edema, and other conditions related to fluid retention.
Industry: this compound is used in the development of diuretic drugs and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of (+)-Indacrinone involves the inhibition of sodium and chloride ion reabsorption in the renal tubules. This leads to increased excretion of these ions, along with water, resulting in diuresis. The molecular targets include ion transporters and channels in the kidney, which are crucial for maintaining electrolyte balance and blood pressure.
Comparison with Similar Compounds
(+)-Indacrinone can be compared with other diuretic compounds such as furosemide and hydrochlorothiazide. While all these compounds promote diuresis, this compound is unique in its chiral nature and specific mechanism of action. Similar compounds include:
Furosemide: A loop diuretic that inhibits the sodium-potassium-chloride cotransporter.
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride symporter.
Spironolactone: A potassium-sparing diuretic that antagonizes aldosterone receptors.
Properties
CAS No. |
57297-16-2 |
|---|---|
Molecular Formula |
C18H14Cl2O4 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-[[(2S)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m0/s1 |
InChI Key |
PRKWVSHZYDOZLP-SFHVURJKSA-N |
Isomeric SMILES |
C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


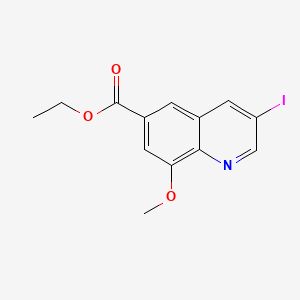
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
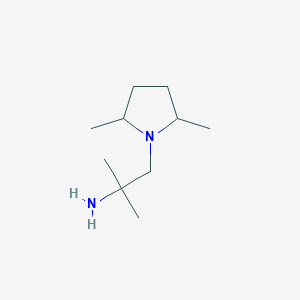
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
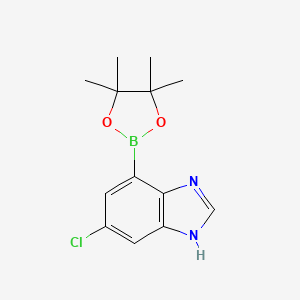
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
